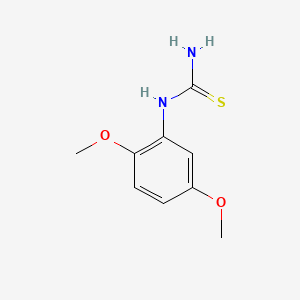

(2,5-Dimethoxyphenyl)thiourea

Übersicht

Beschreibung

(2,5-Dimethoxyphenyl)thiourea is a synthetic compound belonging to the class of phenylurea derivatives. It is characterized by the presence of two methoxy groups attached to the phenyl ring and a thiourea moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxyphenyl)thiourea typically involves the reaction of 2,5-dimethoxyaniline with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

(2,5-Dimethoxyphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or other reduced products.

Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of substituted thiourea derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in organic solvents at room temperature or under reflux conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiourea derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

(2,5-Dimethoxyphenyl)thiourea and its derivatives have shown significant promise in pharmacology. The following subsections detail its medicinal properties:

Antiviral Activity

One notable application is in the field of antiviral research. A derivative of this compound, specifically N-[2-(2,5-dimethoxyphenylethyl)]-N′-[2-(5-bromopyridyl)]-thiourea (PHI-236), has been identified as a potent inhibitor of HIV-1 reverse transcriptase. It exhibits high binding affinity and low IC50 values (<0.001 µM), indicating its potential as an effective antiviral agent against HIV-1 .

Anticancer Activity

Thiourea derivatives have also been investigated for their anticancer properties. Research indicates that certain thiourea compounds can inhibit cancer cell proliferation with IC50 values ranging from 3 to 14 µM across various cancer cell lines, including pancreatic and breast cancer . These compounds target specific molecular pathways involved in tumor growth and metastasis.

Antimicrobial Activity

This compound derivatives have demonstrated antibacterial properties against several pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . Additionally, they exhibit antifungal activity, making them candidates for developing new antimicrobial agents.

Agricultural Applications

The compound has been explored for its potential use in agriculture as well:

Herbicidal Properties

Thioureas are known to possess herbicidal activity, which can be attributed to their ability to inhibit specific enzyme systems in plants. This makes them useful in developing selective herbicides that target unwanted vegetation while preserving crops .

Insecticidal Activity

Research has shown that thioureas can also act as insecticides, offering a sustainable alternative to traditional chemical pesticides. Their efficacy against various insect pests has been documented, providing an avenue for environmentally friendly pest control solutions .

Materials Science Applications

In materials science, this compound serves several roles:

Polymer Chemistry

Thioureas are utilized as building blocks in polymer synthesis due to their ability to form stable bonds and modify the physical properties of polymers. They are incorporated into various materials to enhance thermal stability and mechanical strength .

Coordination Chemistry

The compound is also used in coordination chemistry where it acts as a ligand forming complexes with metals. These complexes have applications in catalysis and material design .

Case Studies

To illustrate the practical applications of this compound, several case studies highlight its effectiveness:

Wirkmechanismus

The mechanism of action of (2,5-Dimethoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, thereby modulating biochemical reactions within cells. The compound’s thiourea moiety plays a crucial role in binding to the active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its anticancer and antibacterial applications, where it disrupts the growth and proliferation of cancer cells and bacteria .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiourea: A simpler analog with a similar thiourea moiety but lacking the methoxy groups.

Phenylthiourea: Contains a phenyl group attached to the thiourea moiety, similar to (2,5-Dimethoxyphenyl)thiourea but without the methoxy substitutions.

N-phenylthiourea: Another related compound with a phenyl group linked to the thiourea moiety

Uniqueness

This compound is unique due to the presence of methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substitutions can enhance its solubility, stability, and interaction with molecular targets, making it a more versatile compound compared to its simpler analogs .

Biologische Aktivität

(2,5-Dimethoxyphenyl)thiourea is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2,5-dimethoxyaniline with thiophosgene or other thiourea precursors. The process can be optimized for yield and purity through various methods such as solvent selection and temperature control. The compound is characterized using techniques like NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

1. Antimicrobial Activity

Research indicates that thiourea derivatives, including this compound, exhibit significant antimicrobial properties against a range of pathogens.

- Gram-positive Bacteria : Studies have shown that compounds similar to this compound are effective against Staphylococcus aureus and Enterococcus faecium, including strains resistant to common antibiotics such as vancomycin .

- Fungal Infections : The compound has demonstrated antifungal activity against drug-resistant strains of Candida, showing promise as a therapeutic agent for fungal infections .

2. Anticancer Properties

Thiourea derivatives have been explored for their anticancer potential due to their ability to inhibit specific molecular pathways involved in tumor growth.

- Cell Line Studies : In vitro studies have reported IC50 values ranging from 3 to 14 µM against various cancer cell lines, including pancreatic and breast cancers . The mechanisms include induction of apoptosis and inhibition of angiogenesis.

- Case Study : A study involving a series of thiourea compounds highlighted the efficacy of this compound in reducing cell viability in human leukemia cell lines with IC50 values as low as 1.50 µM .

3. Antioxidant Activity

This compound has shown significant antioxidant properties, which are crucial for combating oxidative stress-related diseases.

- Mechanism : The compound acts by scavenging free radicals and enhancing the activity of antioxidant enzymes .

- Comparative Analysis : In studies comparing various thioureas, this compound exhibited superior activity against DPPH and ABTS free radicals compared to standard antioxidants like ascorbic acid .

Summary of Biological Activities

Research Findings

Recent studies have expanded the understanding of the biological activity associated with thioureas:

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (2,5-Dimethoxyphenyl)thiourea, and what solvents/reagents are typically employed?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 2,5-dimethoxyaniline with thiophosgene or isothiocyanate derivatives in acetone (30 mL) at elevated temperatures (e.g., 1 hour under reflux) yields the thiourea derivative. Post-reaction, the product is isolated via evaporation and purified using recrystallization or column chromatography. Solvent choice (e.g., acetone) and stoichiometric ratios (1:1 molar ratio of reactants) are critical for optimizing yield (74% reported in analogous syntheses) .

Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR identify proton and carbon environments, confirming substituent positions (e.g., methoxy groups at 2,5-positions).

- X-ray Diffraction (XRD) : Resolves crystal structure, including bond lengths (e.g., C=S at ~1.68 Å) and dihedral angles between the thiourea moiety and aromatic ring (e.g., ~5.67° deviation in related analogs) .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity by detecting residual reactants or byproducts.

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal contact or inhalation of dust.

- Ventilation : Work in a fume hood to mitigate inhalation risks, as thiourea derivatives are toxic if ingested or inhaled.

- Storage : Store in airtight containers away from oxidizing agents and moisture to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data for this compound derivatives, such as discrepancies in dihedral angles or hydrogen bonding patterns?

- Methodological Answer :

- Comparative Crystallography : Analyze multiple crystal structures (e.g., via XRD) of analogs to identify trends. For example, substituents like halogens or alkyl groups alter dihedral angles (e.g., 74.78° vs. 5.67° in related thioureas) due to steric or electronic effects .

- Computational Modeling : Density Functional Theory (DFT) simulations predict preferred conformations and validate experimental data. For instance, intramolecular N–H···O and C–H···S interactions stabilize specific configurations .

Q. What experimental strategies can elucidate the impact of substituents on the reactivity or biological activity of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., replacing methoxy with nitro or halo groups) and compare their properties. For example, electron-withdrawing groups (e.g., Cl) may enhance electrophilicity at the thiourea sulfur.

- Spectroscopic Analysis : UV-Vis or IR spectroscopy monitors changes in electronic transitions or hydrogen bonding, which correlate with reactivity .

Q. How does the stability of this compound vary under different pH or temperature conditions, and what degradation pathways are observed?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to varying pH (e.g., 1–13) and temperatures (e.g., 25–70°C) and monitor degradation via LC-MS. Thioureas are prone to hydrolysis under acidic/basic conditions, forming urea derivatives or releasing HS.

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures and identifies thermal degradation products .

Q. What computational methods are recommended to predict the intermolecular interactions of this compound in supramolecular assemblies or host-guest systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model hydrogen-bonding networks (e.g., N–H···S and C–H···O interactions) observed in crystal packing .

- Docking Studies : Predict binding affinities with biological targets (e.g., enzymes) by simulating ligand-receptor interactions using software like AutoDock Vina.

Eigenschaften

IUPAC Name |

(2,5-dimethoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-12-6-3-4-8(13-2)7(5-6)11-9(10)14/h3-5H,1-2H3,(H3,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGQKHQZDDTIFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374344 | |

| Record name | (2,5-dimethoxyphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67617-98-5 | |

| Record name | (2,5-dimethoxyphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67617-98-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.